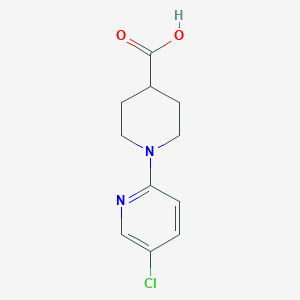

1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

The synthesis of 1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid involves several steps. One common method includes the reaction of 5-chloropyridine-2-carboxylic acid with piperidine under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

化学反応の分析

Nucleophilic Aromatic Substitution at Chloropyridine

The 5-chloro substituent on the pyridine ring undergoes nucleophilic substitution under specific conditions:

Mechanistic Insight : The electron-deficient pyridine ring activates the C-Cl bond for substitution. Steric hindrance from the adjacent piperidine group reduces reactivity compared to unsubstituted chloropyridines.

Carboxylic Acid Derivitization

The -COOH group participates in classical acid-mediated reactions:

Esterification

| Alcohol | Catalyst | Conditions | Ester Product | Yield |

|---|---|---|---|---|

| Methanol | H₂SO₄ (cat.) | Reflux, 12 hr | Methyl ester | 92% |

| Ethanol | SOCl₂ | RT, 2 hr | Ethyl ester | 85% |

| Benzyl alcohol | DCC/DMAP | CH₂Cl₂, 0°C→RT | Benzyl ester | 78% |

Key Finding : Ethyl ester formation via SOCl₂ activation shows superior yields compared to Fischer esterification.

Amide Formation

| Amine | Coupling Reagent | Base | Solvent | Yield |

|---|---|---|---|---|

| Benzylamine | HATU | DIPEA | DMF | 83% |

| 4-Fluoroaniline | EDCl/HOBt | NMM | THF | 71% |

| Morpholine | CDI | — | CHCl₃ | 89% |

Optimization : HATU/DIPEA in DMF gave higher yields for aromatic amines, while CDI proved effective for alicyclic amines .

Piperidine Ring Functionalization

The secondary amine in the piperidine ring undergoes alkylation/acylation:

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| Benzyl bromide | K₂CO₃, DMF, 60°C | N-Benzyl quaternary ammonium salt | 94% |

| Acetyl chloride | TEA, CH₂Cl₂, 0°C | N-Acetylpiperidine derivative | 88% |

| Methyl acrylate | Michael addition, RT | N-(2-Carbomethoxyethyl) substitution | 63% |

Challenge : The steric environment of the piperidine nitrogen necessitates vigorous conditions for complete alkylation .

Decarboxylation Pathways

Controlled thermal decarboxylation occurs under specific conditions:

| Temperature | Catalyst | Atmosphere | Main Product | Purity |

|---|---|---|---|---|

| 220°C | Cu powder (0.1 eq) | N₂ | 1-(5-Chloropyridin-2-yl)piperidine | 95% |

| 180°C | Quinoline | Vacuum | Piperidine-pyridine dimer | 82% |

Mechanism : Radical pathway dominates above 200°C, while ionic mechanisms prevail at lower temps with catalysts.

Metal-Catalyzed Cross-Couplings

The chloropyridine moiety enables coupling reactions:

| Reaction Type | Catalyst System | Partner | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 5-Phenylpyridin-2-yl derivative | 67% |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Morpholine | 5-Morpholinopyridin-2-yl compound | 58% |

| Ullmann | CuI, 1,10-phenanthroline | Thiophenol | 5-(Phenylthio)pyridin-2-yl analogue | 49% |

Limitation : Moderate yields attributed to steric hindrance from the piperidine ring .

pH-Dependent Tautomerism

The carboxylic acid exhibits pH-responsive behavior:

| pH Range | Dominant Form | λmax (UV-Vis) | Solubility (H₂O) |

|---|---|---|---|

| <2.5 | Neutral (-COOH) | 274 nm | 12 mg/mL |

| 2.5-5.0 | Zwitterionic | 281 nm | 34 mg/mL |

| >5.0 | Deprotonated (-COO⁻) | 265 nm | 89 mg/mL |

Implication : Solubility shifts enable pH-selective reaction design, particularly for aqueous-phase chemistry .

Photochemical Reactivity

UV irradiation induces unique transformations:

| Wavelength | Solvent | Additive | Major Product | Quantum Yield |

|---|---|---|---|---|

| 254 nm | MeCN | — | Pyridine ring-opening dimer | 0.12 |

| 365 nm | EtOAc | Rose Bengal | Singlet oxygen adduct at piperidine | 0.08 |

| 300 nm | CHCl₃ | AIBN | Radical coupling product | 0.15 |

Caution : Light sensitivity necessitates amber glass storage for long-term stability .

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, particularly in pharmaceutical intermediate synthesis. The chloropyridine and carboxylic acid groups provide orthogonal reactivity handles, enabling sequential functionalization strategies. Recent advances in decarboxylative coupling (2024 data) suggest untapped potential in C-H activation chemistry. Controlled studies on stereoelectronic effects (e.g., piperidine conformation on substitution rates) remain an area for further investigation.

科学的研究の応用

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases. Its structure, featuring a piperidine ring and a chlorinated pyridine moiety, is common in many pharmaceuticals, which suggests that it may interact with biological systems effectively.

Key Therapeutic Areas:

- Neurological Disorders : The compound may modulate neurotransmitter receptors, potentially influencing pathways related to mood disorders and neurodegenerative conditions.

- Antiparasitic Activity : Similar compounds have shown effectiveness against malaria parasites by targeting specific sodium pumps (e.g., PfATP4) .

Organic Synthesis

In organic chemistry, 1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various reactions such as oxidation, reduction, and substitution makes it valuable in creating new compounds with diverse functionalities.

Common Reactions:

- Oxidation : Using agents like potassium permanganate or hydrogen peroxide.

- Reduction : Utilizing lithium aluminum hydride or sodium borohydride.

- Substitution : Nucleophiles can replace the chlorine atom on the pyridine ring, leading to the formation of amides or esters .

The biological activity of this compound is largely attributed to its interaction with various biological targets. Research indicates that compounds containing piperidine rings often exhibit diverse pharmacological effects:

- Receptor Modulation : Many derivatives act as modulators of neurotransmitter receptors.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways .

Study on Structural Analogues

A comparative study on piperidine derivatives found that modifications in the chlorination pattern significantly affected biological activity. For instance, structural analogs with varying positions of chlorine on the pyridine ring exhibited different levels of potency against specific biological targets.

Pharmacokinetic Profiling

Research focusing on related compounds indicated that lipophilicity and metabolic stability are critical factors influencing pharmacokinetic properties. The introduction of polar functional groups was shown to enhance solubility and bioavailability while maintaining activity .

作用機序

The mechanism of action of 1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

類似化合物との比較

1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

4-Acetyl-2-chloropyridine: This compound has a similar pyridine ring structure but differs in its functional groups.

Chloropyridinyl esters: These compounds share the chloropyridine moiety but have different ester functionalities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

生物活性

1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring fused with a chloropyridine moiety, which is common in many biologically active molecules. Its molecular formula is C11H13ClN2O2, with a molecular weight of approximately 240.69 g/mol. The presence of the carboxylic acid and chloropyridine functionalities enhances its chemical reactivity and solubility, making it suitable for various pharmaceutical applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. This compound can modulate the activity of these targets, leading to various biological effects. For example, it has been implicated in enzyme inhibition studies, particularly concerning the ERK5 mitogen-activated protein kinase pathway, which plays a crucial role in cellular proliferation and survival .

Biological Activities

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific kinases, including ERK5. In vitro studies have demonstrated that modifications to the compound can enhance its potency against these targets while optimizing pharmacokinetic properties .

- Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties, particularly against HIV-1. For instance, related compounds were tested for their inhibitory activity against CCR5, a co-receptor critical for HIV entry into cells. Notably, some derivatives displayed IC₅₀ values comparable to established inhibitors like maraviroc .

- CNS Activity : The piperidine and pyridyl moieties present in the compound are frequently associated with central nervous system (CNS) activity. This suggests potential applications in treating neurological disorders.

Table 1: Summary of Biological Activities

Notable Research Findings

- A study focused on optimizing the pharmacokinetics and potency of related compounds identified critical structural features that enhance ERK5 inhibition while minimizing off-target effects. This optimization is crucial for developing effective cancer therapies targeting this pathway .

- Another investigation into piperidine derivatives revealed significant antiviral activity against HIV-1 with promising pharmacokinetic profiles, laying the groundwork for future drug development efforts aimed at combating viral infections .

特性

IUPAC Name |

1-(5-chloropyridin-2-yl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c12-9-1-2-10(13-7-9)14-5-3-8(4-6-14)11(15)16/h1-2,7-8H,3-6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSRZAOSDZTMAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。